molecular formula C13H21N5O2 B2842043 N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide CAS No. 1797973-94-4

N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide

Cat. No.: B2842043
CAS No.: 1797973-94-4
M. Wt: 279.344
InChI Key: AXTNCZCQGIHNGK-UHFFFAOYSA-N
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Description

N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

The compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, leading to a decrease in the phosphorylation of downstream proteins involved in cell division and proliferation .

Biochemical Pathways

The inhibition of tyrosine kinases affects multiple biochemical pathways. Primarily, it disrupts the signal transduction cascades that promote cell growth and proliferation . This can lead to the arrest of cell cycle progression and induction of apoptosis .

Pharmacokinetics

These properties significantly impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

The result of the compound’s action is the inhibition of cell growth and proliferation, primarily in cancer cells . By inhibiting tyrosine kinases, the compound disrupts the signaling pathways that these cells rely on for growth and survival . This can lead to cell cycle arrest and apoptosis, effectively reducing the growth of the cancer .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of other molecules can affect the compound’s binding to its target . Additionally, the pH and temperature of the environment can impact the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide typically involves multiple steps, starting from acyclic starting materials. The process includes the formation of the pyrimidine ring, followed by functionalization to introduce the dimethylamino group and the butyramide moiety. Common reagents used in these reactions include ammonium thiocyanate, benzylidene acetones, and various amines .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(((4-(dimethylamino)pyrimidin-2-yl)methyl)amino)-2-oxoethyl)butyramide stands out due to its specific functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N-[2-[[4-(dimethylamino)pyrimidin-2-yl]methylamino]-2-oxoethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-4-5-12(19)16-9-13(20)15-8-10-14-7-6-11(17-10)18(2)3/h6-7H,4-5,8-9H2,1-3H3,(H,15,20)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTNCZCQGIHNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC(=O)NCC1=NC=CC(=N1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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